Lexithromycin

Description

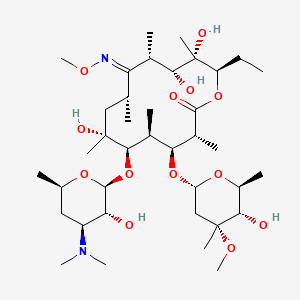

Structure

2D Structure

Properties

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZGUSZNXKOMCQ-SQYJNGITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H70N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53066-26-5 | |

| Record name | Lexithromycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053066265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEXITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QKO29734U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Lexithromycin and Macrolide Antibiotics on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, "Lexithromycin" is not a recognized generic name for a clinically approved or widely studied antibiotic. This guide, therefore, details the well-established mechanism of action for the macrolide and ketolide classes of antibiotics, to which a compound named this compound would hypothetically belong. The principles outlined are foundational to this class of ribosomal inhibitors.

Executive Summary

Macrolide antibiotics, a cornerstone in the treatment of bacterial infections, exert their bacteriostatic—and at high concentrations, bactericidal—effects by targeting the bacterial ribosome.[1][2] This guide provides a comprehensive overview of the molecular mechanisms underpinning this interaction. Macrolides bind within the nascent peptide exit tunnel (NPET) of the large 50S ribosomal subunit, leading to the inhibition of protein synthesis.[3][4] This action is not a simple steric blockade but a nuanced, context-dependent process that is contingent on the amino acid sequence of the nascent polypeptide chain.[3] This document details the binding site, the dual mechanisms of translational inhibition, and the experimental protocols used to elucidate these interactions, providing a technical resource for researchers in antimicrobial drug development.

The Bacterial Ribosome: The Target Machinery

The bacterial 70S ribosome, composed of a small 30S and a large 50S subunit, is the cellular machinery responsible for translating messenger RNA (mRNA) into protein.[2][5] Key functional sites include:

-

Aminoacyl (A) Site: Binds the incoming aminoacyl-tRNA.

-

Peptidyl (P) Site: Holds the tRNA with the growing polypeptide chain.

-

Exit (E) Site: The exit point for the deacylated tRNA.

-

Peptidyl Transferase Center (PTC): Located on the 50S subunit, it catalyzes peptide bond formation.

-

Nascent Peptide Exit Tunnel (NPET): A ~100 Å long channel within the 50S subunit through which the newly synthesized polypeptide emerges.[3]

Macrolides exploit the critical function of the NPET to disrupt protein synthesis.

Core Mechanism of Action: A Dual Approach

The primary mechanism of macrolides involves direct inhibition of protein synthesis, with a secondary effect on ribosome assembly.

Primary Mechanism: Inhibition of Polypeptide Elongation

3.1.1 Binding Site within the Nascent Peptide Exit Tunnel

Macrolides bind to a single, high-affinity site located at the entrance of the NPET.[6] This binding pocket is predominantly formed by specific nucleotides of the 23S ribosomal RNA (rRNA), a key component of the 50S subunit.[6] The macrolactone ring, the core structure of these antibiotics, forms the basis of the interaction, while side chains, such as the desosamine sugar, establish critical contacts.[7] For ketolides, a newer generation of macrolides, an alkyl-aryl side chain can form additional interactions within the tunnel, enhancing binding and efficacy.[7]

3.1.2 Context-Specific Translational Arrest

Contrary to the older "tunnel plug" model, macrolides do not indiscriminately halt all protein synthesis.[3] Instead, they act as selective modulators of translation. The inhibition is highly dependent on the sequence of the nascent peptide passing through the tunnel.[3]

-

Peptide-Drug-Tunnel Interaction: The ribosome stalls when a specific "arrest motif" within the nascent peptide is being synthesized. This stalling is the result of a composite structure formed by the antibiotic, specific amino acids of the nascent chain, and the rRNA nucleotides of the tunnel wall.[3]

-

Allosteric Inhibition of PTC: This composite structure can allosterically induce conformational changes in the PTC, which is located ~10 Å away, inhibiting its catalytic activity and preventing peptide bond formation.[3] This prevents the addition of the next amino acid, leading to premature dissociation of the peptidyl-tRNA and termination of synthesis.[6]

-

Permissive Sequences: Nascent chains lacking these specific arrest motifs can often bypass the bound antibiotic, allowing for continued synthesis of certain proteins.[3]

dot

Caption: Mechanism of macrolide-induced translational arrest.

Secondary Mechanism: Inhibition of 50S Subunit Assembly

In addition to inhibiting translation, macrolides can also impair the biogenesis of the 50S ribosomal subunit. They can bind to precursor particles of the 50S subunit, disrupting the assembly pathway and reducing the overall number of functional ribosomes in the cell. This dual mechanism enhances their antimicrobial efficacy.

Quantitative Data: Inhibitory Concentrations

The potency of macrolide antibiotics can be quantified by their 50% inhibitory concentration (IC₅₀) for various cellular processes. The table below summarizes representative data for different macrolides against various bacterial strains.

| Antibiotic | Organism | Target Process | IC₅₀ (µg/mL) | Reference |

| Azithromycin | Haemophilus influenzae | Protein Synthesis | 0.4 | [8] |

| Erythromycin | Haemophilus influenzae | Protein Synthesis | 1.5 | [8] |

| Solithromycin | Streptococcus pneumoniae | Cell Viability | 0.0075 | |

| Solithromycin | Staphylococcus aureus | Cell Viability | 0.040 | |

| Solithromycin | Haemophilus influenzae | Cell Viability | 0.125 | |

| Erythromycin | Escherichia coli | 50S Subunit Formation | ~5.0 | [9] |

Note: IC₅₀ values can vary based on the specific strain and experimental conditions.

Experimental Protocols

Elucidating the mechanism of action of ribosomal antibiotics requires a suite of specialized biochemical and structural biology techniques.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of an antibiotic on protein synthesis.

-

System Preparation: A cell-free transcription-translation system (e.g., PURExpress or an S30 extract from E. coli) is prepared.

-

Reaction Mixture: The system is supplemented with a DNA or mRNA template encoding a specific protein, amino acids, and an energy source. One of the amino acids (e.g., ¹⁴C-L-leucine or ³⁵S-methionine) is radiolabeled.

-

Incubation: The antibiotic (e.g., this compound) is added at varying concentrations to different reaction tubes. A control reaction with no antibiotic is included. Reactions are incubated at 37°C for a set period (e.g., 60 minutes).

-

Precipitation: The reaction is stopped, and newly synthesized proteins are precipitated using trichloroacetic acid (TCA).

-

Quantification: The precipitated, radiolabeled protein is captured on a filter, and the radioactivity is measured using a scintillation counter.

-

Analysis: The percentage of inhibition is calculated relative to the no-drug control, and the IC₅₀ value is determined by plotting inhibition versus drug concentration.

Toeprinting Assay for Ribosome Stalling

This primer extension inhibition assay maps the precise location of a stalled ribosome on an mRNA transcript.[9][10]

-

Complex Formation: An in vitro translation reaction is assembled as described above, containing the mRNA of interest, ribosomes, tRNAs, and the antibiotic being tested.

-

Primer Hybridization: A DNA primer, fluorescently or radioactively labeled, is annealed to the mRNA downstream of the potential stalling site.

-

Primer Extension: Reverse transcriptase is added to the reaction. The enzyme synthesizes a complementary DNA (cDNA) strand, starting from the primer.

-

Stalling Detection: When the reverse transcriptase encounters the stalled ribosome, it is blocked, terminating the cDNA synthesis. This results in a truncated cDNA product, the "toeprint."

-

Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis. The size of the toeprint band, determined by running a DNA sequencing ladder alongside, reveals the exact nucleotide position of the ribosome stall site on the mRNA.[9]

dot

Caption: Workflow for identifying antibiotic-induced ribosome stalling.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM is a powerful technique for visualizing the high-resolution structure of the ribosome-antibiotic complex.[8][11]

-

Complex Formation: Highly purified 70S ribosomes are incubated with a saturating concentration of the antibiotic to ensure binding.

-

Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, called vitrification, freezes the complexes in their native state without forming ice crystals.

-

Data Collection: The frozen grid is loaded into a transmission electron microscope. A large number of 2D projection images (micrographs) of the randomly oriented ribosome-drug complexes are automatically collected.

-

Image Processing:

-

Particle Picking: Individual ribosome particles are identified and boxed out from the micrographs.

-

2D Classification: Particles are grouped into classes based on their orientation to remove noise and non-ideal particles.

-

3D Reconstruction: An initial 3D model is generated, and the 2D class averages are used to reconstruct a high-resolution 3D density map of the ribosome.

-

-

Model Building and Analysis: An atomic model of the ribosome is fitted into the cryo-EM density map. The resulting structure reveals the precise binding orientation of the antibiotic within the NPET and its interactions with the rRNA and nascent peptide.[12]

Conclusion

The mechanism of action for macrolide and ketolide antibiotics is a sophisticated process of context-dependent translational modulation rather than simple steric hindrance. By binding within the nascent peptide exit tunnel of the 50S ribosomal subunit, these drugs, in concert with specific nascent peptide sequences, allosterically inhibit the peptidyl transferase center. Understanding these detailed molecular interactions is critical for overcoming acquired resistance, which often involves methylation or mutation of the 23S rRNA binding site, and for the rational design of novel, more potent ribosomal inhibitors. The experimental protocols outlined herein form the foundational toolkit for the continued investigation and development of this vital class of antibiotics.

References

- 1. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toeprint Assays for Detecting RNA Structure and Protein-RNA Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.7 Å inside cells | bioRxiv [biorxiv.org]

- 12. mbexc.de [mbexc.de]

Unveiling the Gram-Positive Spectrum of Lexithromycin: A Technical Guide

An in-depth analysis of the antimicrobial activity of Lexithromycin, focusing on its efficacy against Gram-positive bacteria. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, quantitative susceptibility data, and the experimental protocols for its evaluation.

Introduction: this compound, a macrolide antibiotic, demonstrates a significant antimicrobial profile against a variety of bacterial pathogens. This document focuses on its activity against Gram-positive bacteria, a group responsible for a wide array of clinical infections. Understanding the nuances of its spectrum of activity is crucial for its effective application in both research and clinical settings. It is important to note that literature often uses the name Roxithromycin interchangeably with this compound; the data presented herein is based on studies of Roxithromycin, which is understood to be the same or a closely related compound.

Antimicrobial Spectrum: Quantitative Analysis

The in vitro activity of this compound against various Gram-positive bacteria is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Bacterial Species | Strain(s) | MIC50 (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |

| Staphylococcus spp. | 5 strains | - | 0.08 | [1] |

| Streptococcus spp. | 5 strains | - | 0.79 | [1] |

| Corynebacterium spp. | Several strains | 0.02 | - | [1] |

| Streptococcus pneumoniae | Several strains | 2.5 | - | [1] |

| Staphylococcus aureus | - | - | - | [2][3] |

| Staphylococcus epidermidis | - | - | - | [3] |

| Micrococcus spp. | - | - | - | [3] |

| Streptococcus Group A, B, C, G | - | - | - | [3] |

| Streptococcus Group D | - | - | - | [3] |

| Listeria monocytogenes | - | - | - | [4] |

Note: MIC50 represents the concentration of the drug required to inhibit the growth of 50% of the tested strains. A lower MIC value indicates greater antimicrobial activity. The susceptibility of Staphylococcus aureus and Streptococcus pyogenes to Roxithromycin has been noted, with particular efficacy against respiratory pathogens like Streptococcus pneumoniae.[5] Studies have shown that 48% of S. aureus and S. epidermidis strains, and 92% of group A, B, C, and G streptococci were susceptible to roxithromycin.[3] However, only 24% of group D streptococci showed susceptibility.[3]

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[2] In some cases, at higher concentrations, it can be bactericidal.[2] The primary target of this compound is the 50S subunit of the bacterial ribosome.[2][6][7] By binding to the 23S rRNA component of this subunit, it blocks the polypeptide exit tunnel, thereby preventing the elongation of the growing peptide chain.[2] This disruption of protein synthesis is critical for halting bacterial growth and replication.[2]

References

- 1. caymanchem.com [caymanchem.com]

- 2. What is the mechanism of Roxithromycin? [synapse.patsnap.com]

- 3. [Susceptibility to roxithromycin of gram-positive cocci isolated from patients with lowered immunity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is Roxithromycin used for? [synapse.patsnap.com]

- 6. Roxithromycin - Wikipedia [en.wikipedia.org]

- 7. Roxithromycin Result Summary | BioGRID [thebiogrid.org]

In Vitro Activity of Roxithromycin Against Atypical Pathogens: A Technical Guide

Disclaimer: The request specified "Lexithromycin," which is not a recognized antibiotic. This guide will focus on Roxithromycin , a macrolide antibiotic with a similar name and known activity against atypical pathogens.

This technical guide provides an in-depth overview of the in vitro activity of roxithromycin against key atypical respiratory pathogens: Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of workflows.

Executive Summary

Roxithromycin, a semi-synthetic macrolide antibiotic, demonstrates significant in vitro activity against a range of atypical pathogens that are common causes of community-acquired pneumonia. Like other macrolides, roxithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its efficacy against intracellular pathogens is noteworthy, as it can penetrate and accumulate within host cells. This guide consolidates the available data on the minimum inhibitory concentrations (MICs) of roxithromycin against M. pneumoniae, C. pneumoniae, and L. pneumophila, and details the methodologies employed to derive these values.

Quantitative Data: In Vitro Susceptibility of Atypical Pathogens to Roxithromycin

The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for roxithromycin against the specified atypical pathogens.

Table 1: In Vitro Activity of Roxithromycin against Mycoplasma pneumoniae

| Metric | MIC (µg/mL) | Reference |

| MIC Range | 0.00625 - 0.0156 | [1] |

| MIC90 | 0.03125 | [2] |

MIC90: The concentration of the antibiotic required to inhibit the growth of 90% of the tested isolates.

Table 2: In Vitro Activity of Roxithromycin against Chlamydia pneumoniae

| Metric | MIC (µg/mL) | Reference |

| MIC Range | Not explicitly detailed for roxithromycin alone, but macrolides generally show good activity. Roxithromycin was found to be the most active macrolide in one study. | [3] |

| General Macrolide MICs | Erythromycin (as a comparator): 0.06 | [4][5] |

Table 3: In Vitro Activity of Roxithromycin against Legionella pneumophila

| Metric | MIC (µg/mL) | Reference |

| General Activity | Roxithromycin has shown strong efficacy against Legionella pneumophila. | [6] |

| Macrolide Comparison | Less active than clarithromycin and some newer fluoroquinolones. | [7] |

Experimental Protocols

The determination of MICs for atypical pathogens requires specialized and often complex methodologies due to their fastidious growth requirements.

Determination of MIC for Mycoplasma pneumoniae (Broth Microdilution Method)

Mycoplasma pneumoniae lacks a cell wall and requires a rich medium for growth. The broth microdilution method is a standard procedure for determining its susceptibility to antimicrobial agents.[8][9][10]

Protocol:

-

Media Preparation: SP4 broth, a specialized medium for mycoplasma, is typically used.[8] The medium is supplemented with glucose and a pH indicator (e.g., phenol red).

-

Inoculum Preparation: A standardized inoculum of M. pneumoniae is prepared and diluted to a final concentration of 10^4 to 10^5 color changing units (CCU)/mL.

-

Serial Dilution: Roxithromycin is serially diluted in the SP4 broth in a 96-well microtiter plate.

-

Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the antibiotic dilutions.

-

Controls: Positive (no antibiotic) and negative (no bacteria) growth controls are included.

-

Incubation: The plates are incubated at 37°C in an ambient atmosphere.

-

MIC Determination: The MIC is read as the lowest concentration of roxithromycin that inhibits a color change in the medium, which indicates the inhibition of bacterial metabolism and growth. This is typically observed when the positive control well shows a distinct color change.

Determination of MIC for Chlamydia pneumoniae (Cell Culture-Based Assay)

Chlamydia pneumoniae is an obligate intracellular bacterium and requires a host cell line for propagation.

Protocol:

-

Cell Culture: A suitable eukaryotic cell line (e.g., HEp-2, HL, or McCoy cells) is grown to confluence in 96-well microtiter plates.[11][12][13]

-

Inoculum Preparation: A standardized inoculum of C. pneumoniae elementary bodies (EBs) is prepared.

-

Infection: The cell monolayers are infected with the C. pneumoniae inoculum. This is often facilitated by centrifugation of the plates.

-

Antibiotic Addition: After a short incubation period to allow for bacterial entry into the cells, the culture medium is replaced with a medium containing serial dilutions of roxithromycin.

-

Incubation: The infected and treated cell cultures are incubated at 35-37°C in a CO2 incubator for approximately 72 hours.

-

Staining and Visualization: After incubation, the cell monolayers are fixed and stained, typically using a fluorescein-conjugated monoclonal antibody specific for chlamydial inclusions.

-

MIC Determination: The MIC is defined as the lowest antibiotic concentration at which no chlamydial inclusions are observed under a fluorescence microscope.[3]

Determination of MIC for Legionella pneumophila (Agar Dilution on BCYE)

Legionella pneumophila requires a specific medium, Buffered Charcoal Yeast Extract (BCYE) agar, for growth.

Protocol:

-

Media Preparation: BCYE agar is prepared and supplemented with L-cysteine.[14][15] Serial dilutions of roxithromycin are incorporated into the molten agar before it solidifies in Petri dishes.

-

Inoculum Preparation: A standardized suspension of L. pneumophila is prepared to a specific turbidity (e.g., a 0.5 McFarland standard).

-

Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of the BCYE agar plates containing the different antibiotic concentrations.

-

Controls: A control plate with no antibiotic is included to ensure the viability of the inoculum.

-

Incubation: The plates are incubated at 35-37°C in a humidified atmosphere for 3-5 days.

-

MIC Determination: The MIC is the lowest concentration of roxithromycin that completely inhibits the visible growth of the bacteria on the agar surface.

Mechanism of Action Signaling Pathway

Roxithromycin, like other macrolide antibiotics, inhibits bacterial protein synthesis. This is its primary mechanism of action.

Conclusion

Roxithromycin demonstrates potent in vitro activity against the atypical pathogens Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila. The methodologies for determining the susceptibility of these fastidious organisms are specialized and require careful standardization to ensure reproducible results. The data presented in this guide underscore the continued relevance of roxithromycin in the context of respiratory tract infections caused by these pathogens. Further research, including surveillance studies, is crucial to monitor for any potential emergence of resistance.

References

- 1. Efficacy of roxithromycin in the treatment of mycoplasma pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo activities of macrolides against Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Susceptibilities of Chlamydia pneumoniae Strains Recovered from Atherosclerotic Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The in-vitro antibiotic susceptibility of Chlamydia pneumoniae. | Semantic Scholar [semanticscholar.org]

- 5. The in-vitro antibiotic susceptibility of Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

- 7. Susceptibilities of Legionella spp. to Newer Antimicrobials In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Standardized Methods and Quality Control Limits for Agar and Broth Microdilution Susceptibility Testing of Mycoplasma pneumoniae, Mycoplasma hominis, and Ureaplasma urealyticum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Methodologies and Cell Lines Used for Antimicrobial Susceptibility Testing of Chlamydia spp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chlamydia pneumoniae Resists Antibiotics in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hardydiagnostics.com [hardydiagnostics.com]

- 15. goldbio.com [goldbio.com]

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Roxithromycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic belonging to the same class as erythromycin and clarithromycin. It is characterized by a 14-membered lactone ring and is utilized in the treatment of various bacterial infections, particularly those affecting the respiratory tract, urinary tract, and soft tissues.[1] This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of roxithromycin, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.

Pharmacokinetic Properties

The pharmacokinetic profile of roxithromycin is characterized by its rapid absorption, extensive tissue distribution, and a relatively long elimination half-life, which allows for less frequent dosing compared to older macrolides like erythromycin.[2]

Absorption

Roxithromycin is rapidly absorbed from the gastrointestinal tract following oral administration.[3] Peak plasma concentrations are typically reached within two hours.[3][4] Studies have shown that the absorption of roxithromycin can be influenced by food, with co-administration with a large meal potentially reducing absorption by up to 50%.[5]

Distribution

A key feature of roxithromycin is its extensive distribution into most tissues and body fluids, with high concentrations achieved in pulmonary, prostatic, and tonsillar tissues.[3][6] The volume of distribution has been reported to be approximately 1.38 ± 0.55 L/kg.[7] This wide distribution contributes to its efficacy in treating infections at various sites in the body.

Metabolism

Roxithromycin is not extensively metabolized in the liver.[3][8] More than half of the parent compound is excreted unchanged.[8] The primary metabolic pathways include N-demethylation, O-demethylation, hydrolysis of the cladinose moiety, dealkylation of the oxime ether side chain, and isomerization from the E- to the Z-isomer.[9] Three main metabolites have been identified in urine and feces: descladinose roxithromycin, N-monodemethyl roxithromycin, and N-didemethyl roxithromycin.[8]

Excretion

The primary route of elimination for roxithromycin is through the bile, with approximately 53% of an administered dose being excreted in the feces.[3] A smaller portion, around 10%, is excreted in the urine.[3][4] The drug exhibits a biphasic elimination pattern with a terminal half-life of approximately 12 hours.[4][5]

Plasma Protein Binding

Roxithromycin is highly bound to plasma proteins, primarily alpha-1-acid glycoprotein.[8][10] The protein binding is saturable and has been reported to be in the range of 95.6% to 96.4% at lower concentrations.[11]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of roxithromycin from various studies.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [3][4] |

| Elimination Half-Life (t1/2) | ~12 hours | [4][5] |

| Volume of Distribution (Vd) | 1.38 ± 0.55 L/kg | [7] |

| Plasma Protein Binding | 95.6% - 96.4% | [11] |

| Renal Excretion | ~10% of dose | [3][4] |

| Fecal Excretion | ~53% of dose | [3] |

Table 1: Key Pharmacokinetic Parameters of Roxithromycin.

| Dose | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |

| 150 mg | 6.7 ± 2.6 | - | [12] |

| 300 mg | 11.0 ± 2.2 | - | [12] |

| 300 mg (female subjects) | 10.13 ± 0.43 | 3.93 ± 3.80 | [7] |

Table 2: Peak Plasma Concentration (Cmax) and Area Under the Curve (AUC) of Roxithromycin.

Pharmacodynamic Properties

The pharmacodynamic properties of roxithromycin describe its mechanism of action and its effects on susceptible bacteria.

Mechanism of Action

Roxithromycin, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[13][14] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component.[13][15] This binding blocks the exit tunnel for the growing polypeptide chain, thereby preventing the elongation of proteins essential for bacterial growth and replication.[13] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but at higher concentrations, it can be bactericidal.[13]

Caption: Mechanism of action of Roxithromycin.

Antibacterial Spectrum

Roxithromycin is effective against a broad range of Gram-positive and some Gram-negative bacteria. Its spectrum of activity includes:

-

Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes[16]

-

Gram-negative bacteria: Moraxella catarrhalis, Haemophilus influenzae, Legionella pneumophila[6][16]

-

Atypical bacteria: Mycoplasma pneumoniae, Chlamydia trachomatis[16]

Post-Antibiotic Effect (PAE)

Roxithromycin exhibits a significant post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth after a short exposure to the antibiotic.[12] This effect is a characteristic of macrolide antibiotics and allows for less frequent dosing intervals.[17] The duration of the PAE is dependent on the bacterial strain, the concentration of the drug, and the duration of exposure. For instance, a PAE of up to 9.6 hours has been observed for Streptococcus pneumoniae after a 6-hour exposure to roxithromycin.

Experimental Protocols

This section provides an overview of the methodologies used to determine the key pharmacokinetic and pharmacodynamic parameters of roxithromycin.

Determination of Plasma Concentration by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of roxithromycin in plasma samples.

Methodology:

-

Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) to remove interfering substances.[18] An internal standard, such as erythromycin, is added to the plasma before extraction to correct for variations in the extraction process and instrument response.[18]

-

Derivatization: To enhance detection, roxithromycin and the internal standard can be derivatized. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).[18]

-

Chromatographic Separation: The separation is performed on a reversed-phase C18 column.[12][18] A typical mobile phase consists of a mixture of a buffer solution (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile.[8][18] The flow rate is generally maintained at 1 mL/min.[12]

-

Detection: Detection can be achieved using either UV absorbance at around 215 nm or fluorescence detection with excitation at 255 nm and emission at 313 nm for the FMOC derivatives.[12][18]

-

Quantification: A standard curve is generated by analyzing samples with known concentrations of roxithromycin. The concentration in the unknown samples is then determined by comparing their peak areas to the standard curve.[8]

Caption: Workflow for HPLC analysis of Roxithromycin.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of roxithromycin that inhibits the visible growth of a specific bacterium.

Methodology:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of roxithromycin is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[6][15]

-

Inoculum Preparation: The bacterial strain to be tested is grown in the same broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.[6]

-

Inoculation: Each well of the microtiter plate, containing the different concentrations of roxithromycin, is inoculated with the standardized bacterial suspension.[15] A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are also included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.[6]

-

Reading the MIC: After incubation, the MIC is determined as the lowest concentration of roxithromycin at which there is no visible growth (turbidity) of the bacteria.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel method for assessing postantibiotic effect by using the Coulter counter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. ijpra.com [ijpra.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. harvardapparatus.com [harvardapparatus.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Validated HPLC-MS-MS method for determination of azithromycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are the methods that can be used for counting viable bacteria? | AAT Bioquest [aatbio.com]

- 13. Determination of roxithromycin in human plasma by HPLC with fluorescence and UV absorbance detection: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. m.youtube.com [m.youtube.com]

- 16. enamine.net [enamine.net]

- 17. static1.squarespace.com [static1.squarespace.com]

- 18. bio.libretexts.org [bio.libretexts.org]

Lexithromycin: A Technical Overview of a Semi-Synthetic Macrolide

Introduction

Lexithromycin is a semi-synthetic, macrolide antibiotic derived from Erythromycin A.[1][2] Also identified by the synonym Erythromycin A 9-methoxime and CAS Number 53066-26-5, this compound belongs to a class of antibiotics known for their efficacy against a range of bacterial pathogens.[1][2] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis.[2][3] While this compound has been documented and is available for research purposes, comprehensive public information regarding its full developmental history, from initial discovery through extensive clinical trials, is limited. This guide synthesizes the available technical data on this compound and outlines the typical developmental pathway for related macrolide antibiotics to provide a thorough scientific overview. Recent computational studies and in-vitro research have also explored its potential antiviral properties, particularly against coronaviruses.[4][5][6][7]

Core Technical Data

Chemical Properties

-

Chemical Name: Erythromycin, 9-(O-methyloxime)

-

Synonyms: Erythromycin A 9-methoxime, Wy 48314[1]

-

Molecular Formula: C₃₈H₇₀N₂O₁₃[2]

Mechanism of Action

This compound functions by arresting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically at or near the polypeptide exit tunnel.[2][8] This binding action obstructs the translocation of peptides, preventing the elongation of the polypeptide chain and thereby halting bacterial growth.[8][9] This mechanism is characteristic of the macrolide class, making them effective bacteriostatic agents, though they can be bactericidal at high concentrations.[3][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Erythromycin Estolate Is a Potent Inhibitor Against HCoV-OC43 by Directly Inactivating the Virus Particle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dialnet.unirioja.es [dialnet.unirioja.es]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Roxithromycin? [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

A Technical Guide to the Solubility of Lexithromycin and the Related Macrolide Roxithromycin

This technical guide provides an in-depth overview of the solubility of lexithromycin in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Due to the limited availability of public data for this compound, this guide also includes comprehensive solubility data for roxithromycin, a structurally similar and extensively studied macrolide antibiotic, to provide a valuable comparative reference for researchers, scientists, and drug development professionals.

Compound Identification

This compound is a semi-synthetic macrolide antibiotic derived from erythromycin.[1] It is characterized by improved in vivo absorption compared to erythromycin, which is attributed to its increased hydrophobicity and pH stability.[1]

This compound Details:

-

CAS Number: 53066-26-5[1]

-

Molecular Formula: C₃₈H₇₀N₂O₁₃[1]

-

Formal Name: erythromycin, 9-(O-methyloxime)[1]

Roxithromycin is also a semi-synthetic derivative of erythromycin and shares a 14-membered lactone ring.[2] It is widely used to treat respiratory tract, urinary, and soft tissue infections.[2]

Roxithromycin Details:

-

Synonyms: RU 965, RU 28965[5]

Solubility Data

The following tables summarize the available quantitative solubility data for this compound and roxithromycin in various laboratory solvents. It is important to note that solubility can be influenced by factors such as the crystalline form of the compound, temperature, and the purity of both the solute and the solvent. Discrepancies in reported values from different sources are not uncommon and may reflect different experimental conditions or methodologies.

This compound Solubility

The publicly available quantitative solubility data for this compound is limited.

| Solvent | Solubility | Source |

| DMSO | 10 mM | Cayman Chemical[1] |

Roxithromycin Solubility

Roxithromycin has been more extensively characterized, with solubility data available for a wider range of solvents.

| Solvent | Solubility | Source |

| DMSO | ~15 mg/mL | Cayman Chemical[5] |

| 167 mg/mL (199.5 mM) | Selleck Chemicals[8] | |

| Ethanol | ~30 mg/mL | Cayman Chemical[5] |

| 167 mg/mL (199.5 mM) | Selleck Chemicals[8] | |

| Freely soluble | Japanese Pharmacopoeia[7] | |

| Acetone | Freely soluble | Japanese Pharmacopoeia[7] |

| Methanol | Soluble | PubChem[3] |

| Water | Practically insoluble | Japanese Pharmacopoeia[7] |

| 0.0189 mg/L at 25°C (estimated) | PubChem[3] | |

| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | Cayman Chemical[5] |

| Aqueous Buffers | Sparingly soluble | Cayman Chemical[5] |

Experimental Protocols for Solubility Determination

While specific, detailed protocols for determining the solubility of this compound were not found, general methodologies for assessing the solubility of macrolide antibiotics and other drug compounds are well-established. The choice of method often depends on whether thermodynamic or kinetic solubility is being measured.

Thermodynamic Solubility (Equilibrium Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol Outline:

-

Preparation: An excess amount of the solid compound (e.g., this compound or roxithromycin) is added to a known volume of the solvent of interest in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid precipitation or evaporation during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or mass spectrometry.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Kinetic Solubility (High-Throughput Method)

Kinetic solubility is often measured in drug discovery settings and typically involves the precipitation of a compound from a stock solution.

Protocol Outline:

-

Stock Solution Preparation: A concentrated stock solution of the compound is prepared in a highly solubilizing organic solvent, most commonly DMSO.

-

Dilution: A small aliquot of the stock solution is added to an aqueous buffer in a multi-well plate.

-

Precipitation Monitoring: The formation of a precipitate is monitored over a set period (e.g., 1-24 hours) at a constant temperature. Detection methods can include turbidimetry (nephelometry), UV-Vis spectroscopy, or light scattering.

-

Quantification: The concentration of the compound in the solution just before or at the point of precipitation is determined. This provides an estimate of the kinetic solubility.

For sparingly soluble compounds in aqueous buffers like roxithromycin, a common laboratory practice is to first dissolve the compound in a minimal amount of an organic solvent such as ethanol or DMSO and then dilute it with the aqueous buffer of choice.[5]

Mechanism of Action and Associated Signaling Pathways

This compound, like other macrolides, exerts its antibacterial effect by inhibiting protein synthesis.[1] This is achieved through binding to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for newly synthesized peptides.[4][9]

In addition to their antibacterial properties, macrolides are known to have immunomodulatory effects.[10][11] They can influence host inflammatory responses by modulating key signaling pathways. The diagram below illustrates the general antibacterial mechanism and the immunomodulatory effects on host cells.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Roxithromycin - Wikipedia [en.wikipedia.org]

- 3. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. selleckchem.com [selleckchem.com]

- 9. What is the mechanism of Roxithromycin? [synapse.patsnap.com]

- 10. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]

- 11. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Lexithromycin Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] This value is crucial for assessing the potency of new antimicrobial agents, monitoring the development of resistance, and guiding therapeutic choices.[4][5] The broth microdilution method is a widely accepted and commonly used technique for determining the MIC of antibiotics, including macrolides like Lexithromycin.[6] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][7][8]

Principle of the Assay

The broth microdilution assay involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium.[2] Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism as detected by the unaided eye.[4]

Materials and Reagents

| Material/Reagent | Specifications |

| This compound | Analytical grade powder |

| Test Microorganism | Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213, Enterococcus faecalis ATCC® 29212) and clinical isolates |

| Growth Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB), pH 7.2-7.4[9] |

| Sterile 96-well microtiter plates | U- or V-bottom wells |

| Sterile reagent reservoirs | |

| Multichannel and single-channel pipettes | Calibrated |

| Sterile pipette tips | |

| Spectrophotometer or McFarland standards | For inoculum preparation |

| Incubator | 35 ± 2°C, ambient air[4] |

| Solvents for this compound | (e.g., Dimethyl sulfoxide (DMSO) or ethanol, if not water-soluble) |

| Sterile saline or phosphate-buffered saline (PBS) | For bacterial suspension |

Experimental Protocol

Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL.[4] The exact concentration will depend on the desired final concentration range to be tested.

-

If this compound is not readily soluble in water, use a minimal amount of an appropriate solvent (e.g., DMSO or ethanol). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any inhibitory effects on bacterial growth.

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

Preparation of this compound Dilutions in Microtiter Plates

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to the desired final concentration. Discard the final 50 µL from the last well.

-

Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer (OD at 625 nm of 0.08-0.13).

-

Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5] This typically involves a 1:100 dilution of the 0.5 McFarland suspension.

Inoculation of Microtiter Plates

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11 of the microtiter plate. Do not inoculate well 12 (sterility control).

-

The final volume in each well will be 100 µL.

Incubation

-

Cover the microtiter plates with a lid or sealing film to prevent evaporation.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in an ambient air incubator.[4]

Reading and Interpreting the Results

-

After incubation, examine the microtiter plate from the bottom using a reading mirror or by holding it up to a light source.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[4]

-

The growth control well (well 11) should show distinct turbidity. The sterility control well (well 12) should remain clear.

-

For some bacteriostatic antibiotics, trailing (reduced growth over a range of concentrations) may be observed. In such cases, the MIC is read as the lowest concentration that causes an 80% or greater reduction in growth compared to the growth control.[5]

Quality Control

Quality control should be performed with each batch of tests using reference bacterial strains with known MIC values for the antimicrobial agent being tested.[5]

| QC Strain | Expected MIC Range (µg/mL) for Macrolides (Example) |

| Staphylococcus aureus ATCC® 29213 | 0.25 - 1 |

| Enterococcus faecalis ATCC® 29212 | 1 - 4 |

Note: The expected MIC ranges for this compound would need to be established through validation studies.

Data Presentation

The results of the MIC assay should be recorded in a clear and organized manner.

| Microorganism | This compound Concentration (µg/mL) | MIC (µg/mL) |

| 128 | 64 | |

| QC Strain 1 | - | - |

| Clinical Isolate 1 | - | - |

| Clinical Isolate 2 | + | + |

(-) = No visible growth; (+) = Visible growth

Experimental Workflow Diagram

Caption: Workflow for this compound MIC determination.

References

- 1. researchgate.net [researchgate.net]

- 2. bmglabtech.com [bmglabtech.com]

- 3. idexx.com [idexx.com]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. Does the adoption of EUCAST susceptibility breakpoints affect the selection of antimicrobials to treat acute community-acquired respiratory tract infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. goldbio.com [goldbio.com]

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Roxithromycin (Lexithromycin)

This document provides a detailed application note and protocol for the quantitative determination of Roxithromycin, a macrolide antibiotic, using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development. Note: The term "Lexithromycin" is not commonly found in scientific literature; it is highly probable that it is a synonym for Roxithromycin. The following methods are based on published data for Roxithromycin.

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic used to treat various bacterial infections.[1][2] Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices to ensure quality control and support pharmacokinetic studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy.[3][4]

This application note details a validated RP-HPLC method for the analysis of Roxithromycin, summarizing key chromatographic conditions and validation parameters.

Experimental Protocols

Equipment and Materials

-

HPLC System: An isocratic HPLC system equipped with a UV-Vis detector, pump, autosampler, and data acquisition software.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][5]

-

Chemicals and Reagents:

Preparation of Solutions

Mobile Phase Preparation (Example 1): Prepare a mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.2 with phosphoric acid) and acetonitrile in a 30:70 (v/v) ratio.[3] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

Mobile Phase Preparation (Example 2): Prepare a mixture of potassium dihydrogen orthophosphate buffer (pH 3 adjusted with orthophosphoric acid) and acetonitrile in a 70:30 (v/v) ratio.[1] Filter the mobile phase through a 0.4 µm nylon membrane filter and degas before use.[1]

Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of Roxithromycin reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-2000 µg/mL).[3]

Sample Preparation

For Pharmaceutical Formulations (Tablets):

-

Weigh and finely powder twenty tablets.

-

Accurately weigh a portion of the powder equivalent to 25 mg of Roxithromycin and transfer it to a 25 mL volumetric flask.[3]

-

Add about 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.[3]

-

Make up the volume to 25 mL with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[3]

For Biological Samples (Human Plasma): For the analysis of Roxithromycin in human plasma, a protein precipitation step is typically required to remove interferences.[6]

-

To a known volume of plasma, add a precipitating agent such as acetonitrile or methanol in a specific ratio (e.g., 1:2 or 1:3 plasma to solvent).

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Carefully collect the supernatant and inject it into the HPLC system.

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of Roxithromycin.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | X'terra RP18 (250 x 4.6 mm, 5 µm)[1] | C8 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.05 M KH2PO4 buffer (pH 4.2) (70:30 v/v)[3] | Acetonitrile : KH2PO4 buffer (pH 3) (70:30 v/v)[1] | Methanol : Sodium acetate buffer (pH 3) (70:30 v/v)[2] |

| Flow Rate | 1.5 mL/min[3] | 1.0 mL/min[1] | 1.0 mL/min[2] |

| Detection Wavelength | 207 nm[3] | 215 nm[4] | Not Specified |

| Injection Volume | 20 µL[3] | 20 µL | 20 µL[2] |

| Column Temperature | Ambient | Not Specified | Ambient[2] |

| Retention Time | ~4.0 min[3] | Not Specified | ~5.9 min[2] |

Method Validation Summary

A summary of validation parameters from a representative HPLC method for Roxithromycin is presented below.

| Parameter | Result |

| Linearity Range | 10 - 2000 µg/mL[3] |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | 2.5 µg/mL[4] |

| Limit of Quantification (LOQ) | 8.4 µg/mL[4] |

Visualizations

Experimental Workflow for HPLC Analysis of Roxithromycin

Caption: Workflow for Roxithromycin analysis by HPLC.

Logical Relationship of Method Validation Parameters

Caption: Key parameters for HPLC method validation.

References

- 1. ijpra.com [ijpra.com]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. tsijournals.com [tsijournals.com]

- 4. africaresearchconnects.com [africaresearchconnects.com]

- 5. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Application Notes and Protocols for the Administration of Lexithromycin in Murine Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the proposed administration of Lexithromycin, a novel macrolide antibiotic, in various murine infection models. The protocols and data presented are based on established methodologies for similar macrolide compounds, such as roxithromycin and azithromycin, and are intended to serve as a guide for preclinical evaluation of this compound's efficacy and pharmacokinetics.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on established macrolide antibiotics in murine infection models. This information can be used as a reference for designing experiments with this compound.

Table 1: Efficacy of Macrolides in Murine Infection Models

| Macrolide | Infection Model | Dosing Regimen | Efficacy Outcome | Reference |

| Roxithromycin | Haemophilus influenzae (respiratory) | 2.5 or 5.0 mg/kg, p.o., daily for 14 days | Dose-dependent inhibition of pathological changes in lung tissue. | [1] |

| Roxithromycin | Staphylococcus aureus (thigh) | Single dose | Bacteriostatic effect. Efficacy decreased in granulocytopenic mice. | [2] |

| Roxithromycin | Toxoplasma gondii | Not specified | 50-90% protection against lethal infection. | [3][4] |

| Azithromycin | Streptococcus pneumoniae (pneumonia) | 12.5 mg/kg, p.o., twice, 12h apart | 80% survival vs. 7% for erythromycin. | [5] |

| Azithromycin | Toxoplasma gondii | 200 mg/kg/day, p.o., for 10 days | 100% survival against high inocula. More active than roxithromycin. | [6] |

| Rokitamycin | Escherichia coli O157:H7 | 20 mg/kg, intragastrically | 19% death rate vs. 80-93% in control/levofloxacin groups. | [7] |

Table 2: Pharmacokinetic Parameters of Macrolides in Mice

| Macrolide | Dosing | Key Findings in Murine Models | Reference |

| Roxithromycin | Single intragastric administration | Similar tissue distribution between mother and fetus. | [8] |

| Azithromycin | 50 mg/kg, s.c. | Exhibits an extended half-life and excellent tissue distribution, including in the lung. | [5] |

| Azithromycin | 200 mg/kg/day for 10 days | High concentrations in liver, spleen, and heart (25- to 200-fold higher than serum). Brain concentrations were almost tenfold higher than serum. | [6] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a murine pneumonia model. These protocols are based on standardized methods to ensure reproducibility.[9][10]

Murine Pneumonia Infection Model

This model is suitable for assessing the efficacy of this compound against respiratory pathogens.

Materials:

-

Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

-

This compound, formulation for oral (p.o.) or subcutaneous (s.c.) administration.

-

Bacterial strain of interest (e.g., Streptococcus pneumoniae, Haemophilus influenzae).

-

Anesthetic (e.g., isoflurane).

-

Cyclophosphamide (for establishing neutropenia, if required).

-

Phosphate-buffered saline (PBS).

-

Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium.

-

Sterile syringes and needles.

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

-

Induction of Immunosuppression (Optional): To establish a robust infection, neutropenia can be induced. A common method is the intraperitoneal (i.p.) administration of cyclophosphamide (150 mg/kg) four days before infection and a second dose (100 mg/kg) one day before infection.[10]

-

Inoculum Preparation:

-

Culture the bacterial strain overnight on an appropriate agar plate.

-

Inoculate a single colony into TSB and grow to mid-logarithmic phase.

-

Wash the bacterial cells with PBS and resuspend to the desired concentration (e.g., 10^5 - 10^7 CFU/mL). The exact concentration should be determined in preliminary studies to establish a lethal or sublethal infection as required.

-

-

Infection:

-

Anesthetize the mice using isoflurane.

-

Administer the bacterial inoculum (e.g., 50 µL) via the intranasal or intratracheal route.

-

-

This compound Administration:

-

Initiate treatment at a specified time point post-infection (e.g., 2 hours).[10]

-

Administer this compound at various doses via the desired route (p.o. or s.c.). The dosing frequency (e.g., once or twice daily) should be based on the pharmacokinetic profile of the drug.

-

Include a vehicle control group and potentially a positive control group with a known effective antibiotic.

-

-

Monitoring and Outcome Assessment:

-

Monitor the mice for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival for a predetermined period (e.g., 7-14 days).

-

For bacterial burden assessment, euthanize a subset of mice at specific time points (e.g., 24, 48 hours post-treatment).

-

Aseptically collect lungs, spleen, and blood.

-

Homogenize tissues and perform serial dilutions for bacterial enumeration (CFU counting) on appropriate agar plates.

-

For histopathological analysis, fix tissues in 10% neutral buffered formalin.

-

Visualizations

Mechanism of Action and Signaling Pathways

The antibacterial and immunomodulatory effects of macrolides like this compound are mediated through distinct pathways.

Caption: Dual action of this compound: antibacterial and immunomodulatory pathways.

Macrolides like this compound exert their primary antibacterial effect by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[11][12][13] Additionally, they possess immunomodulatory properties by suppressing key inflammatory signaling pathways such as NF-κB and MAPK, which leads to a reduction in the production of pro-inflammatory cytokines.[12][14][15]

Experimental Workflow for Efficacy Testing

The following diagram outlines the general workflow for evaluating the in vivo efficacy of this compound.

Caption: Workflow for in vivo efficacy testing of this compound.

Conclusion

The provided application notes and protocols offer a foundational framework for the preclinical investigation of this compound in murine infection models. By leveraging established methodologies for other macrolides, researchers can effectively design and execute studies to characterize the efficacy, pharmacokinetics, and mechanism of action of this novel antibiotic. Careful consideration of the specific infection model, bacterial strain, and dosing regimen will be crucial for obtaining robust and translatable data.

References

- 1. Effect of roxithromycin on respiratory bacterial infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of cytostatic treatment on the efficacy of erythromycin and roxithromycin in a staphylococcal infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of roxithromycin (RU 28965), a macrolide, against Toxoplasma gondii infection in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of roxithromycin (RU 28965), a macrolide, against Toxoplasma gondii infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prophylactic and therapeutic activities of azithromycin in a mouse model of pneumococcal pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo activity of the macrolide antibiotics azithromycin, roxithromycin and spiramycin against Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment with rokitamycin suppresses the lethality in a murine model of Escherichia coli O157:H7 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of Pharmacokinetics and Tissue Distribution Kinetics of Roxithromycin and Expression of CYP 3A1 between Pregnant Mice and Foetuses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. amr-accelerator.eu [amr-accelerator.eu]

- 10. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Lexithromycin Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexithromycin is a novel macrolide antibiotic. As with any new therapeutic agent, a thorough evaluation of its cytotoxic potential is crucial during preclinical development. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell culture-based assays. The described methods will enable researchers to determine the concentration-dependent effects of this compound on cell viability and proliferation, identify the mode of cell death, and understand potential underlying mechanisms. The protocols are designed to be comprehensive and adaptable to specific cell lines and laboratory conditions.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the cytotoxicity assays.

Table 1: Cell Viability as Determined by MTT Assay

| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| 0 (Vehicle Control) | 100 ± 5.2 | |

| 1 | 98 ± 4.8 | |

| 10 | 85 ± 6.1 | |

| 50 | 52 ± 7.3 | |

| 100 | 25 ± 4.5 | |

| 200 | 10 ± 3.2 |

Table 2: Membrane Integrity as Determined by LDH Assay

| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |

| 0 (Vehicle Control) | 5 ± 1.2 |

| 1 | 6 ± 1.5 |

| 10 | 18 ± 2.3 |

| 50 | 45 ± 5.1 |

| 100 | 78 ± 6.9 |

| 200 | 92 ± 4.7 |

Table 3: Apoptosis vs. Necrosis as Determined by Annexin V/PI Staining

| This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| 0 (Vehicle Control) | 95 | 3 | 2 |

| 50 | 48 | 35 | 17 |

| 100 | 22 | 45 | 33 |

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for relevant cytotoxicity testing. For initial screening, a human liver cell line such as HepG2 is recommended, as the liver is a primary site of drug metabolism and potential toxicity for macrolides.[1][2] Other relevant cell lines could include those derived from target tissues for this compound's therapeutic action or commonly used cancer cell lines for anti-proliferative studies.

Protocol 1.1: Cell Culture

-

Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain exponential growth.

This compound Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO or ethanol). The final concentration of the solvent in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations for the experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]

Protocol 3.1: MTT Assay

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]

-

Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.[7][8][9] It is an indicator of plasma membrane damage and cytotoxicity.

Protocol 4.1: LDH Assay

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat the cells with various concentrations of this compound for the desired time period.

-

Set up controls: a vehicle control, a positive control for maximum LDH release (e.g., cells treated with a lysis buffer), and a background control (medium only).

-

After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]

-

Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.[7]

-

Incubate the plate at room temperature for 30 minutes, protected from light.[7]

-

Add 50 µL of stop solution to each well.[7]

-

Measure the absorbance at 490 nm using a microplate reader.[7]

-

Calculate the percentage of cytotoxicity based on the LDH released relative to the positive control.

Apoptosis Assay

Apoptosis, or programmed cell death, can be distinguished from necrosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[10][11] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol 5.1: Annexin V/PI Staining

-

Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Mandatory Visualizations

Caption: Workflow for assessing this compound cytotoxicity.

Caption: Signaling pathways potentially modulated by macrolides.[12][13]

References

- 1. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 9. LDH cytotoxicity assay [protocols.io]

- 10. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Techniques for Radiolabeling Lexithromycin for Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of Lexithromycin, a macrolide antibiotic, for use in preclinical and clinical imaging studies such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Given the structural similarity, this compound is treated herein as Roxithromycin (C₄₁H₇₆N₂O₁₅). The protocols described are based on established radiochemical methodologies and are adapted for the specific functional groups present in the this compound molecule.

Overview of this compound and Radiolabeling Strategies

This compound is a semi-synthetic macrolide antibiotic derived from erythromycin. Its structure features a 14-membered lactone ring, an N-oxime side chain, multiple hydroxyl groups, and a dimethylamino group. These functional groups offer several handles for the introduction of radioisotopes.

The choice of radioisotope and labeling strategy depends on the desired imaging modality and the required imaging timeframe. For high-resolution, quantitative imaging, PET isotopes such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) and Fluorine-18 (¹⁸F, t½ ≈ 109.8 min) are preferred. For more routine and cost-effective imaging, the SPECT isotope Technetium-99m (⁹⁹ᵐTc, t½ ≈ 6.0 hours) is a suitable choice.